1-(2-chlorobenzyl)-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
描述
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3/c1-22-14-15(21-17(22)20-9-6-10-27-3)23(2)18(26)24(16(14)25)11-12-7-4-5-8-13(12)19/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXULSIFJUYCNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
常见问题
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step condensation and substitution reactions. Key steps include:
- Step 1: Formation of the purine core via cyclization of chlorinated intermediates under acidic conditions (e.g., HCl) .
- Step 2: Introduction of the 3-methoxypropylamino group via nucleophilic substitution, using sodium carbonate as a base to deprotonate the amine and enhance reactivity .
- Step 3: Final purification via column chromatography or recrystallization in ethanol/dichloromethane.
Critical Factors for Yield Optimization:
Q. Which analytical techniques are prioritized for structural confirmation?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR identifies substituent positions (e.g., 2-chlorobenzyl protons at δ 7.2–7.4 ppm) .
- 2D-COSY resolves overlapping signals in the purine core.
- Mass Spectrometry (MS):
Q. Table 1: Predicted CCS Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 364.11708 | 183.3 |
| [M+Na]+ | 386.09902 | 197.9 |
| [M-H]- | 362.10252 | 184.1 |
Advanced Research Questions
Q. How can discrepancies between predicted and experimental CCS values be resolved?
Answer: Discrepancies often arise from:
- Adduct Formation: Sodium or potassium adducts increase CCS due to larger ionic radii (e.g., [M+Na]+ CCS = 197.9 vs. [M+H]+ = 183.3 Ų) .
- Conformational Flexibility: Gas-phase folding varies with charge state. Use ion mobility spectrometry (IMS) paired with molecular dynamics simulations to model flexible regions.
- Instrument Calibration: Validate CCS measurements against standards (e.g., tetraalkylammonium salts) .
Q. What strategies identify the compound’s interaction with nucleotide-binding enzymes?
Answer:
- Competitive Binding Assays:
- Use fluorescent ATP analogs (e.g., mant-ATP) to monitor displacement in real-time. A >50% signal reduction suggests strong binding .
- Mutagenesis Studies:
- Modify key residues (e.g., Lys-72 in kinase domains) to assess binding pocket specificity.
- Surface Plasmon Resonance (SPR):
- Measure kinetic parameters (kon/off) for interactions with purified enzymes. A Kd < 1 µM indicates high affinity .
Q. How should contradictory biological activity data across studies be addressed?
Answer: Methodological Validation Steps:
Purity Verification: Ensure >95% purity via HPLC (retention time ±0.1 min) and NMR (no extraneous peaks) .
Dose-Response Curves: Test activity across 3–5 log units to confirm EC50 consistency.
Orthogonal Assays:
- Compare enzymatic inhibition (e.g., IC50) with cellular viability assays (e.g., MTT). Discrepancies may indicate off-target effects .
Cell Line Variability: Use isogenic lines (e.g., HEK293 vs. HeLa) to control for genetic background .
Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., C8-position in purine core) prone to nucleophilic attack .
- Molecular Docking: Simulate binding to cysteine residues in enzymes (e.g., glutathione S-transferase) to predict covalent adduct formation .
Q. How do structural analogs inform SAR studies for this compound?
Answer: Key Analog Comparisons (Table 2):
SAR Insights:
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